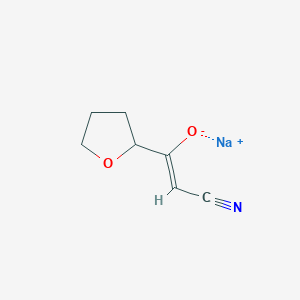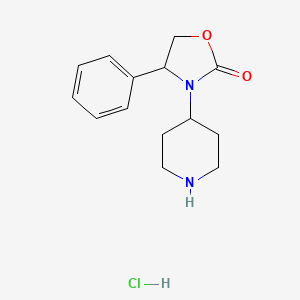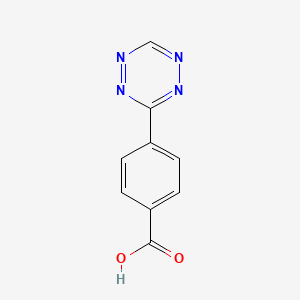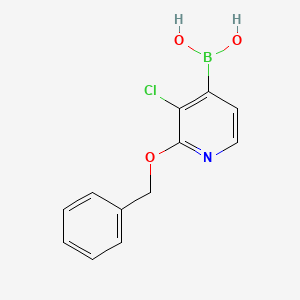
2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, molar mass, and structural formula. The compound’s IUPAC name could also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths and angles, hybridization states of the atoms, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants and products of these reactions, and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antitumor Activity
Fluorinated benzothiazoles, including derivatives similar to the one , have been synthesized and evaluated for their cytotoxic activities. These compounds exhibit potent antitumor properties, particularly against breast cancer cell lines, highlighting their potential in cancer therapy. The synthesis of mono- and difluorinated derivatives has allowed for the identification of compounds with significant in vitro biological properties, making them promising candidates for pharmaceutical development (Hutchinson et al., 2001).
Antimicrobial Properties
Several 3-substituted-2,6-difluorobenzamides, including compounds structurally related to the one of interest, have demonstrated the ability to interfere with bacterial cell division, specifically inhibiting the protein FtsZ. This action is crucial in the bacterial cell division cycle, suggesting these compounds as potential antibacterial drugs. Research into novel families of these compounds has shown promising activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, indicating their relevance in addressing bacterial resistance (Straniero et al., 2023).
Tuberculostatic Agents
Fluorinated 1,3-benzothiazin-4-ones, synthesized from 2,6-difluoro-3-nitrobenzoylisothiocyanate and various C-nucleophiles, have shown promise as tuberculostatic agents. These compounds are part of ongoing research to develop new treatments for tuberculosis, emphasizing the role of fluorinated compounds in creating more effective therapies (Nosova et al., 2020).
Synthesis and Material Science
Fluorinated benzothiazoles and benzamides have diverse applications in material science and synthetic chemistry. They serve as intermediates in the synthesis of complex molecules and materials with unique properties. For example, their use in the synthesis of luminescent organic glasses and as components in corrosion inhibitors for metals highlights the versatility of these compounds in various scientific research fields (Belfield et al., 2000; Hu et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or theoretical studies.
properties
IUPAC Name |
2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2OS/c1-2-9-22-15-12(20)7-4-8-13(15)24-17(22)21-16(23)14-10(18)5-3-6-11(14)19/h1,3-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRIDOVBMMMIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2765795.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-mesitylacetamide](/img/structure/B2765796.png)

![3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2765798.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2765799.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)


![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)


![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)